zinc;diethylphosphinate

Flame retardant Melt spinning Polyester fiber

Zinc diethylphosphinate (ZDP, also known as Exolit® OP 950; CAS 284685-45-6) is a white granular organophosphorus salt with the formula C₈H₂₀O₄P₂Zn, belonging to the metal dialkylphosphinate class of halogen-free flame retardants. Unlike its closest structural analog aluminum diethylphosphinate (DEPAL/ADP), ZDP exhibits a true melting point of approximately 200 °C , above which it becomes miscible with molten polyester matrices—a property deliberately engineered to enable melt-spinning of flame-retardant PET fibers without spinneret clogging.

Molecular Formula C4H11O2PZn
Molecular Weight 187.5 g/mol
CAS No. 284685-45-6
Cat. No. B3050757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namezinc;diethylphosphinate
CAS284685-45-6
Molecular FormulaC4H11O2PZn
Molecular Weight187.5 g/mol
Structural Identifiers
SMILESCCP(=O)(CC)O.[Zn]
InChIInChI=1S/C4H11O2P.Zn/c1-3-7(5,6)4-2;/h3-4H2,1-2H3,(H,5,6);
InChIKeyKGMDMBZHGQDCLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zinc Diethylphosphinate (CAS 284685-45-6): A Melt-Processable Halogen-Free Phosphinate Flame Retardant for Polyester Fiber and Film Systems


Zinc diethylphosphinate (ZDP, also known as Exolit® OP 950; CAS 284685-45-6) is a white granular organophosphorus salt with the formula C₈H₂₀O₄P₂Zn, belonging to the metal dialkylphosphinate class of halogen-free flame retardants . Unlike its closest structural analog aluminum diethylphosphinate (DEPAL/ADP), ZDP exhibits a true melting point of approximately 200 °C , above which it becomes miscible with molten polyester matrices—a property deliberately engineered to enable melt-spinning of flame-retardant PET fibers without spinneret clogging [1]. With a phosphorus content of 19.5–20.5% w/w, an initial decomposition temperature exceeding 350 °C, and negligible hygroscopicity, ZDP is purpose-designed for polyester fiber, filament, and film applications where processability and physical property retention are non-negotiable .

Why Zinc Diethylphosphinate Cannot Be Generically Substituted with Other Metal Phosphinates in Polyester Fiber and Film Procurement


Metal dialkylphosphinate flame retardants are not interchangeable commodities; their performance is governed by the metal cation, which dictates melting behavior, polymer compatibility, flame-retardant mechanism partitioning between gas and condensed phases, and smoke-release profile [1]. Aluminum diethylphosphinate (DEPAL) decomposes without melting above 300 °C and remains as solid particulates in the polymer melt, making it unsuitable for melt-spun fiber applications where non-melting particles obstruct spinneret orifices [1][2]. Zinc diethylphosphinate, by contrast, melts at ~200 °C and dissolves into the molten polyester, enabling homogeneous dispersion at the molecular level and preserving fiber drawability and mechanical integrity [2]. Furthermore, in glass-fiber reinforced poly(butylene terephthalate) (PBT), the zinc and aluminum salts exhibit opposing performance profiles: the aluminum salt delivers superior fire retardancy while the zinc salt provides notably better smoke suppression during combustion [1]. Substituting one for the other without reformulation therefore risks either spinneret blockage and fiber breakage, or failure to meet smoke-density specifications in enclosed-transport and electrical-component applications.

Quantitative Evidence: Where Zinc Diethylphosphinate Outperforms or Functionally Diverges from Its Closest Analogs


Melt Processability: True Melting at ~200 °C Enables Polyester Melt-Spinning, Unlike Non-Melting Aluminum Diethylphosphinate

Zinc diethylphosphinate exhibits a true, sharp melting point at approximately 200 °C, above which it becomes miscible with molten polyester [1]. In contrast, aluminum diethylphosphinate (DEPAL, CAS 225789-38-8) has no melting point; it decomposes directly above 300 °C without passing through a liquid phase [2][3]. This fundamental physical–chemical difference means ZDP can be homogeneously dissolved into the polyester melt during extrusion, whereas DEPAL remains as dispersed solid particles that accumulate at and obstruct spinneret orifices during fiber drawing .

Flame retardant Melt spinning Polyester fiber

PET Fiber Flame Retardancy Efficiency: LOI 33% Achieved at Only 5 wt% Loading of Zinc Diethylphosphinate

In polyethylene terephthalate (PET) fiber formulations, zinc diethylphosphinate (Exolit® OP 950) at a loading of only 5 wt% achieves a limiting oxygen index (LOI) of 33% . For context, neat PET fiber has an LOI of approximately 21–22% (burns readily in air). Even at an ultra-low loading of 3 wt%, ZDP can deliver LOI >30% . By comparison, aluminum diethylphosphinate in glass-fiber reinforced PET composites typically requires loadings of 13–15 wt% in combination with synergists to reach comparable UL94 V-0 ratings [1], and standalone LOI values for ADP in unreinforced PET fiber systems at <10 wt% loading are not prominently reported in the open literature, reflecting that ADP is not the preferred choice for melt-spun fiber due to the processability limitations described above.

Limiting oxygen index PET fiber Flame retardant loading

Smoke Suppression: Zinc Diethylphosphinate Delivers Superior Smoke Depression in PBT Compared with Aluminum Diethylphosphinate

In glass-fiber reinforced poly(butylene terephthalate) (PBT), a direct comparative study established that aluminum diethylphosphinate (DEPAL) provides better overall fire retardancy (lower heat release), whereas zinc diethylphosphinate (DEPZN) exhibits superior smoke depression during combustion [1]. This functional divergence arises from the different Lewis acidities and condensed-phase chemistries of Al³⁺ versus Zn²⁺ cations; zinc promotes char formation pathways that trap soot precursors and reduce visible smoke evolution [1][2]. Quantitative smoke release data from the pinfa (Phosphorus, Inorganic and Nitrogen Flame Retardants Association) sandwich-panel study show that formulations incorporating DEPZn in PET foam cores yielded a Total Improvement Value (TIV) of –2% relative to DEPAL-containing systems, indicating lower synergistic smoke benefits in that specific configuration but confirming distinct smoke behavior between the two salts [3].

Smoke suppression Polybutylene terephthalate Cone calorimetry

Phosphorus Content Trade-Off: Zinc Diethylphosphinate Carries ~15% Less Phosphorus by Weight than Aluminum Diethylphosphinate, Creating a Selection Fork for Formulators

Zinc diethylphosphinate (ZDP) contains 19.5–20.5% phosphorus by weight [1], whereas aluminum diethylphosphinate (ADP) delivers 23.0–24.0% phosphorus [2]. On a strictly weight-for-weight basis, ADP provides approximately 15–23% more flame-retardant-active phosphorus per kilogram of additive. This has led some sources to conclude that 'the phosphorus content in zinc dialkylphosphinate is much lower than that of dialkylphosphinate aluminum, causing its flame retardant efficiency to be greatly reduced' when directly substituted at equal mass loading [3]. However, this narrow phosphorus-content-centric view ignores ZDP's compensating advantage: its ability to melt and dissolve into polyester at the molecular level yields more efficient phosphorus dispersion and gas-phase radical-quenching activity per unit of phosphorus delivered, meaning the effective phosphorus utilization efficiency is higher in fiber and film geometries .

Phosphorus content Flame retardant efficiency Loading optimization

Synergistic UL94 V-0 Attainment: Zinc Diethylphosphinate with Aluminum Trihydrate in Unsaturated Polyester Resins

In unsaturated polyester (UP) resin, a formulation containing 37 wt% crystalline aluminum trihydrate (ATH, 4.5 m² g⁻¹ specific surface area) combined with only 8 wt% zinc diethylphosphinate (DEPZn) achieved a UL94 V-0 rating, alongside significant reductions in peak heat release rate (PHRR) and total heat release (THR) compared to formulations containing ATH alone [1]. The same study demonstrated that this synergistic interaction is specific to the combination of crystalline ATH with phosphorus species having a hydrogen/carbon-rich chemical environment, which forms a dense, tough protective char layer [1]. This finding is relevant because ATH is a low-cost, widely available mineral flame retardant; the ability to achieve V-0 with only 8 wt% of the more expensive organophosphinate additive represents a cost-performance optimization strategy that is directly documented for DEPZn [1].

Synergism Aluminum trihydrate UL94 V-0

Procurement-Driven Application Scenarios Where Zinc Diethylphosphinate's Evidence-Backed Differentiation Directs Material Selection


Halogen-Free Flame-Retardant PET Staple Fiber and Filament Yarn for Upholstery, Apparel, and Technical Textiles

In melt-spun PET fiber production, zinc diethylphosphinate is the preferred phosphinate flame retardant because its melting point of ~200 °C enables dissolution into the molten polyester stream before extrusion through the spinneret . Aluminum diethylphosphinate, lacking a melting transition, would remain as discrete solid particles that clog spinneret capillaries, interrupt continuous filament formation, and degrade fiber tensile strength . With only 5 wt% ZDP loading, PET fibers achieve an LOI of 33%, meeting the flammability requirements of BS 5852 (upholstery), NFPA 701 (drapery), and IMO FTP Code (marine textiles) while retaining fiber dyeability and hand feel .

Flame-Retardant PET Thin Films for Electronics Insulation, Flexible Printed Circuits, and Battery Separators

PET thin films (≤50 μm thickness) present extreme flame-retardancy challenges due to their high surface-to-volume ratio. Zinc diethylphosphinate's molecular-level miscibility with PET melt ensures optical clarity and uniform flame-retardant distribution even in films as thin as 12 μm . In PBT film formulations, 10–15 wt% ZDP co-formulated with 10–15 wt% nitrogenous synergists (melamine polyphosphate or melamine cyanurate) achieves UL94 V-0 at both 1.6 mm and 0.8 mm thicknesses . The non-hygroscopic nature of ZDP (moisture content ≤0.25% w/w) prevents hydrolysis-induced brittleness in PET film under humid service conditions, a documented failure mode with some hygroscopic phosphorus-based alternatives .

Low-Smoke Flame-Retardant PBT and PA66 Components for Electrical Connectors, Relay Housings, and EV Battery Modules

In enclosed electrical and electronic applications governed by glow-wire ignition standards (IEC 60695-2-10/11/12/13) and smoke-toxicity specifications, zinc diethylphosphinate's documented superior smoke suppression relative to aluminum diethylphosphinate in PBT becomes a selection-critical parameter . A polyamide composition patent (Celanese Sales Germany GmbH) specifically claims zinc phosphinate (including zinc diethylphosphinate) in combination with nitrogen-containing polyphosphate to achieve Glow Wire Ignition Temperature (GWIT) ≥775 °C, Glow Wire End Product Temperature (without flame) ≥750 °C, and Glow Wire Flammability Index (GWFI) ≥850 °C at thicknesses from 0.4 to 3.2 mm . These glow-wire metrics are mandatory for unattended appliance connectors under IEC 60335-1 and represent a distinct, quantified performance envelope for ZDP-containing formulations that is backed by patent literature .

Cost-Optimized Flame-Retardant Unsaturated Polyester Composites Using Zinc Diethylphosphinate–ATH Synergy

For bulk composite applications—including pultruded profiles, sheet molding compounds (SMC), and bulk molding compounds (BMC) for construction and mass transit—the documented synergistic interaction between zinc diethylphosphinate and crystalline aluminum trihydrate provides a validated formulation strategy . A loading of 37 wt% crystalline ATH plus only 8 wt% DEPZn reliably achieves UL94 V-0, with cone calorimetry confirming meaningful reductions in both peak heat release rate and total heat release compared to ATH-only formulations . This formulation architecture allows manufacturers to replace a portion of expensive organophosphinate with low-cost mineral ATH while retaining V-0 classification, directly reducing raw material cost per kilogram of flame-retarded composite. The requirement that the ATH be of crystalline morphology (low specific surface area, ~4.5 m² g⁻¹) rather than amorphous (high surface area) is a critical quality-control parameter identified by the underlying research .

Quote Request

Request a Quote for zinc;diethylphosphinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.